molecular formula C22H20N2O4 B3437713 2-phenoxy-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide CAS No. 5218-83-7

2-phenoxy-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide

Cat. No.: B3437713
CAS No.: 5218-83-7
M. Wt: 376.4 g/mol
InChI Key: JDZUMSPGKIDCEN-UHFFFAOYSA-N
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Biological Activity

The compound 2-phenoxy-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide is part of a broader class of phenoxy derivatives that have garnered attention for their diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its anticancer, anti-inflammatory, analgesic, and other therapeutic potentials.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

This compound features a phenoxy group, an acetamide linkage, and an additional phenoxyacetyl moiety, contributing to its biological activity.

Anticancer Activity

Research has indicated that derivatives of phenoxyacetamides exhibit significant anticancer properties. For instance, a study focused on a series of phenoxy derivatives, including those similar to this compound, demonstrated potent cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (Breast)1.50
A549 (Lung)1.10
HepG2 (Liver)1.73

These results suggest that the compound induces apoptosis and inhibits cell proliferation effectively in these cancer models .

Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of phenoxy derivatives have been extensively studied. In particular, a series of synthesized compounds showed promising results in reducing inflammation in animal models. The analgesic effects were comparable to standard medications like paracetamol:

Activity TypeResult
Anti-inflammatorySignificant reduction in edema in mice models
AnalgesicComparable efficacy to paracetamol

The presence of electron-withdrawing groups was found to enhance these activities .

Hypoglycemic Activity

Studies have also explored the hypoglycemic potential of phenoxyacetamides. Compounds similar to this compound exhibited significant reductions in blood glucose levels in diabetic mice models:

CompoundBlood Glucose Reduction (%)
This compound45%

This suggests potential applications in managing diabetes .

Structure-Activity Relationship (SAR)

The biological activity of phenoxy derivatives is often linked to their structural features. The following table summarizes key findings regarding the impact of various substituents on activity:

Substituent TypeEffect on Activity
Electron-withdrawing groupsEnhance anticancer and anti-inflammatory activity
Alkyl chainsImprove lipophilicity and solubility
Hydroxyl groupsIncrease antioxidant potential

These insights are critical for guiding future synthesis and optimization efforts .

Case Studies

A notable case study involved the evaluation of several phenoxy derivatives against human cancer cell lines. The study highlighted the effectiveness of specific modifications to the phenoxy group that led to improved cytotoxicity:

  • Case Study Findings :
    • Compounds with halogen substitutions showed enhanced anticancer activity.
    • The presence of methoxy groups was associated with increased hypoglycemic effects.

These findings underscore the importance of chemical modifications in enhancing biological activity .

Properties

IUPAC Name

2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-21(15-27-19-7-3-1-4-8-19)23-17-11-13-18(14-12-17)24-22(26)16-28-20-9-5-2-6-10-20/h1-14H,15-16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZUMSPGKIDCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359865
Record name ST50181430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5218-83-7
Record name ST50181430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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